molecular formula C12H9N3O2S B5843356 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile

Cat. No. B5843356
M. Wt: 259.29 g/mol
InChI Key: ZCPAOXLSGRUSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile, also known as PD-0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK). It has been widely used in scientific research to investigate the role of the MAPK pathway in various biological processes.

Mechanism of Action

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile inhibits the activity of MEK, which is a downstream target of the MAPK pathway. MEK is responsible for the phosphorylation of extracellular signal-regulated kinase (ERK), which is a key regulator of cell growth and differentiation. Inhibition of MEK by 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile prevents the phosphorylation of ERK and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been shown to have anti-tumor activity in various cancer cell lines and animal models. It has also been shown to induce differentiation and senescence in cancer cells. In addition, 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting the MAPK pathway.

Advantages and Limitations for Lab Experiments

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile is a specific inhibitor of MEK and has been widely used in scientific research to investigate the role of the MAPK pathway in various biological processes. It has high selectivity and potency, making it an ideal tool for studying the effect of MEK inhibition on cellular processes. However, 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has limitations in vivo due to its poor solubility and bioavailability.

Future Directions

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has potential applications in cancer therapy and stem cell research. Future studies could focus on developing more potent and selective MEK inhibitors with improved pharmacokinetic properties. In addition, 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile could be used in combination with other targeted therapies to enhance their efficacy in cancer treatment. Further studies could also investigate the role of the MAPK pathway in other biological processes such as inflammation, immunity, and metabolism.

Synthesis Methods

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile can be synthesized using a multi-step process starting from 2,3-dichlorobenzonitrile. The first step involves the reaction of 2,3-dichlorobenzonitrile with 4,6-dihydroxy-2-thiopyrimidine to form 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile. The product is then purified using column chromatography to obtain the final product with high purity.

Scientific Research Applications

2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has been extensively used in scientific research to investigate the role of the MAPK pathway in various biological processes such as cell proliferation, differentiation, apoptosis, and senescence. It has been used in cancer research to study the effect of MEK inhibition on tumor growth and metastasis. 2-{[(4,6-dihydroxy-2-pyrimidinyl)thio]methyl}benzonitrile has also been used in stem cell research to investigate the role of the MAPK pathway in stem cell self-renewal and differentiation.

properties

IUPAC Name

2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-6-8-3-1-2-4-9(8)7-18-12-14-10(16)5-11(17)15-12/h1-5H,7H2,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPAOXLSGRUSAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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